Raloxifene-d4 Hydrochloride

Description

Properties

IUPAC Name |

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H/i16D2,17D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXVVCILCIUCLG-ZBLPOJTCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCCC5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-47-9 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to Raloxifene-d4 Hydrochloride: Properties, Structure, and Bioanalytical Applications

Abstract

Raloxifene, a second-generation selective estrogen receptor modulator (SERM), is a cornerstone for the prevention and treatment of postmenopausal osteoporosis and the reduction of invasive breast cancer risk.[1][2][3] Its clinical utility is contrasted by a complex pharmacokinetic profile, characterized by low absolute bioavailability (~2%) due to extensive first-pass metabolism, primarily through glucuronide conjugation.[2][4][5] This metabolic challenge necessitates highly sensitive and accurate bioanalytical methods for its quantification in biological matrices. This technical guide provides a comprehensive overview of Raloxifene-d4 hydrochloride, the stable isotope-labeled analog of Raloxifene. We will explore its chemical properties, structure, and critical role as an internal standard in mass spectrometry-based bioanalysis. Furthermore, this guide presents a detailed, field-proven protocol for the quantification of Raloxifene in human plasma, underscoring the scientific rationale behind each step to ensure robust and reproducible results for researchers, and drug development professionals.

Core Principles: Raloxifene and the Necessity for Isotopic Labeling

Raloxifene's therapeutic action is mediated through tissue-selective interaction with estrogen receptors (ERs). It functions as an estrogen agonist in bone, preserving bone mineral density, and on lipid metabolism.[3][6] Conversely, it acts as an estrogen antagonist in breast and uterine tissues, mitigating the risks associated with traditional estrogen replacement therapy.[1][7]

The primary analytical challenge in studying Raloxifene's pharmacokinetics is its extensive biotransformation. Following oral administration, it undergoes near-complete first-pass metabolism into various glucuronide conjugates.[8] This results in very low concentrations of the parent compound in systemic circulation, demanding analytical methods with high sensitivity and precision.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose. The gold standard for accuracy in LC-MS/MS quantification is the use of a stable isotope-labeled internal standard (SIL-IS). Raloxifene-d4 hydrochloride serves this exact purpose.[9][10] By incorporating four deuterium atoms, its molecular weight is increased by four daltons. This mass shift allows the mass spectrometer to differentiate it from the unlabeled (endogenous) Raloxifene, while its chemical and chromatographic properties remain virtually identical. This co-elution and identical behavior during sample extraction and ionization are paramount for correcting matrix effects and other experimental variabilities, ensuring the highest level of analytical integrity.

Physicochemical Properties and Structure

The introduction of deuterium atoms into the Raloxifene molecule is a precise modification that minimally alters its chemical behavior but provides the necessary mass difference for its use as an internal standard.

| Property | Raloxifene Hydrochloride | Raloxifene-d4 Hydrochloride |

| Synonyms | Keoxifene, LY156758 | - |

| CAS Number | 82640-04-8[11][12][13] | 1188263-47-9[9][12][14] |

| Molecular Formula | C₂₈H₂₇NO₄S · HCl[1][11] | C₂₈H₂₃D₄NO₄S · HCl |

| Molecular Weight | ~510.05 g/mol [1][11] | ~514.07 g/mol [14][15] |

| Appearance | Off-white to pale-yellow solid[1] | Yellow to brown solid[10] |

| Purity (Deuterated) | N/A | ≥99% deuterated forms (d₁-d₄)[9] |

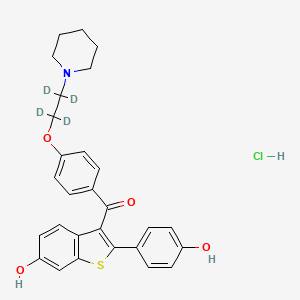

Chemical Structure

The deuterium atoms in Raloxifene-d4 are strategically placed on the ethoxy side chain, a region not typically involved in metabolic transformations, ensuring the stability of the label throughout the analytical process.

Caption: Chemical structure of Raloxifene-d4 Hydrochloride.

Experimental Protocol: Quantification of Raloxifene in Human Plasma

This section details a robust protocol for the determination of total Raloxifene concentrations in human plasma using LC-MS/MS. The methodology is designed to be self-validating through the consistent use of Raloxifene-d4 HCl as an internal standard.

Causality in Method Design

-

Enzymatic Hydrolysis: Raloxifene is extensively converted to glucuronide conjugates in vivo.[8] To measure the total drug exposure, which is pharmacologically relevant, enzymatic hydrolysis with β-glucuronidase is a mandatory step to cleave the glucuronide moiety and convert the metabolites back to the parent Raloxifene form for analysis.

-

Protein Precipitation followed by Liquid-Liquid Extraction (LLE): Plasma is a complex matrix rich in proteins that can interfere with analysis and damage analytical columns. An initial protein precipitation step using a strong organic solvent like acetonitrile efficiently removes the bulk of these proteins. The subsequent LLE step, using a water-immiscible solvent, selectively extracts Raloxifene and the internal standard from the aqueous supernatant into the organic phase, concentrating the analytes and further cleaning the sample. This two-step process significantly reduces matrix effects and improves method robustness.

-

Internal Standard Placement: The SIL-IS (Raloxifene-d4 HCl) is added at the very beginning of the sample preparation process. This is a critical self-validating step. Any analyte loss during the multi-step extraction procedure will be mirrored by a proportional loss of the internal standard. The final quantification is based on the peak area ratio of the analyte to the IS, making the measurement independent of absolute recovery.

Materials and Reagents

-

Raloxifene hydrochloride (Reference Standard)

-

Raloxifene-d4 hydrochloride (Internal Standard)

-

Human Plasma (K₂EDTA as anticoagulant)

-

Methanol, Acetonitrile, Methyl tert-butyl ether (MTBE) (all LC-MS grade)

-

Ammonium Acetate

-

Formic Acid

-

β-glucuronidase (from E. coli)

-

Type I Ultrapure Water

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes and sterile tips

Step-by-Step Methodology

-

Preparation of Stock and Working Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve Raloxifene HCl in methanol.

-

IS Stock (1 mg/mL): Accurately weigh and dissolve Raloxifene-d4 HCl in methanol.

-

Analyte Working Solutions: Serially dilute the Analyte Stock with 50:50 Methanol:Water to prepare working solutions for calibration standards (CS) and quality controls (QC).

-

IS Working Solution (50 ng/mL): Dilute the IS Stock with 50:50 Methanol:Water.

-

-

Preparation of Calibration Standards and Quality Controls:

-

Spike 95 µL of blank human plasma with 5 µL of the appropriate Analyte Working Solution to achieve final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500 ng/mL).

-

Prepare QCs similarly at low, medium, and high concentrations.

-

-

Sample Preparation Workflow:

-

Pipette 100 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS Working Solution (50 ng/mL) to all tubes except the blank matrix. Vortex briefly.

-

Add 50 µL of 0.1 M ammonium acetate buffer (pH 5.0).

-

Add 10 µL of β-glucuronidase solution. Vortex gently and incubate at 37°C for 2 hours to facilitate enzymatic hydrolysis.

-

To precipitate proteins, add 200 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the clear supernatant to a new tube.

-

Add 1 mL of MTBE. Vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 14,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to dissolve.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumental Conditions

The following are typical starting conditions and should be optimized for the specific instrument used.

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 30% B, ramp to 95% B over 3 min, hold for 1 min, return to 30% B |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Analysis | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Raloxifene) | Q1: 474.2 m/z → Q3: 112.1 m/z (example) |

| MRM Transition (Raloxifene-d4) | Q1: 478.2 m/z → Q3: 112.1 m/z (example) |

Bioanalytical Workflow Visualization

The entire process, from sample receipt to data generation, can be visualized as a logical flow, ensuring each step is accounted for.

Caption: Bioanalytical workflow for Raloxifene quantification.

Conclusion

Raloxifene-d4 hydrochloride is an indispensable tool for the accurate and reliable quantification of Raloxifene in complex biological matrices. Its properties as a stable isotope-labeled internal standard allow it to correct for variability in sample preparation and instrumental analysis, which is essential when dealing with a compound that has challenging pharmacokinetics. The detailed protocol and workflow provided in this guide offer a robust framework for researchers in pharmacology and clinical drug development, ensuring that data generated is of the highest quality and integrity, thereby supporting further investigation into the clinical applications of Raloxifene.

References

-

Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

-

Raloxifene - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Dixon, A. M., & Patel, R. (2023). Raloxifene. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Bioanalytical Method Development and Validation for the Estimation of Raloxifene Hydrochloride. (2012). Journal of Chemical Health Risks. Retrieved from [Link]

-

Miyaura, C., & Inada, M. (2010). Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice. The Open Orthopaedics Journal, 4, 138–143. Retrieved from [Link]

-

What is the mechanism of Raloxifene Hydrochloride? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved from [Link]

-

Plosker, G. L., & Goa, K. L. (1999). Raloxifene hydrochloride. Drugs & Aging, 14(5), 383–398. Retrieved from [Link]

-

Clinical Pharmacology & Biopharmaceutics Review. (1997, October 23). U.S. Food and Drug Administration. Retrieved from [Link]

-

Biskobing, D. M. (2002). Review on raloxifene: profile of a selective estrogen receptor modulator. Expert Opinion on Pharmacotherapy, 3(7), 963–972. Retrieved from [Link]

-

Mean (CV) Pharmacokinetic Parameters of Raloxifene Following 120-mg dose of Raloxifene HCl. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

Lee, Y.-J., Kim, Y.-C., & Lee, W.-B. (2012). The Pharmacokinetics of Raloxifene and Its Interaction with Apigenin in Rat. Molecules, 17(12), 14616–14624. Retrieved from [Link]

-

CAS No : 1188263-47-9| Chemical Name : Raloxifene-d4 Hydrochloride. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]

-

Bioanalytical method development and validation for the quantification of raloxifene hydrochloride from mice plasma by RP-HPLC. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Chavakula, R., Saladi, C. J. S., Mutyala, N. R., Maddala, V. R., & Babu, R. K. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal, 14(3), 128. Retrieved from [Link]

-

Chauhan, D., Dadge, S., Yadav, P. K., Sultana, N., Agarwal, A., Vishwakarma, S., Rathaur, S., Yadav, S., Chourasia, M. K., & Gayen, J. R. (2024). LC-MS/MS method for simultaneous estimation of raloxifene, cladrin in rat plasma: application in pharmacokinetic studies. Bioanalysis, 16(3), 141–153. Retrieved from [Link]

-

Lin, Y.-F., Chen, Y.-C., Hsieh, Y.-W., & Hsu, M.-C. (2015). Determination of Raloxifene in Urine by Liquid Chromatography–Tandem Mass Spectrometry for Doping. Journal of Analytical Toxicology, 39(8), 643–648. Retrieved from [Link]

-

Fontana, M. C., Laureano, J. V., Forgearini, B., Chaves, P. dos S., de Araujo, B. V., & Beck, R. C. R. (2019). LC-UV method to assay raloxifene hydrochloride in rat plasma and its application to a pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences, 55. Retrieved from [Link]

-

Scheme for the synthesis of Raloxifene. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Bathini, P. K., & Venkata Rama, N. (2016). AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 515-521. Retrieved from [Link]

- Preparation method of raloxifene hydrochloride. (n.d.). Google Patents.

-

Chemical structure of Raloxifene HCl. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies. (2009). Journal of Pharmaceutical and Biomedical Analysis, 50(5), 810-815. Retrieved from [Link]

-

Design of a transdermal formulation containing raloxifene nanoparticles for osteoporosis treatment. (2018). International Journal of Nanomedicine, 13, 5339–5349. Retrieved from [Link]

-

Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells. (2015). International Journal of Nanomedicine, 10, 6503–6515. Retrieved from [Link]

-

Stability-Indicating RP-TLC/Densitometry Determination of Raloxifene Hydrochloride in Bulk Material and in Tablets. (2012). ResearchGate. Retrieved from [Link]

Sources

- 1. Raloxifene - Wikipedia [en.wikipedia.org]

- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice [openorthopaedicsjournal.com]

- 4. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review on raloxifene: profile of a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

- 7. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Raloxifene-d4 Hydrochloride | LGC Standards [lgcstandards.com]

- 13. caymanchem.com [caymanchem.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. scbt.com [scbt.com]

Foreword: The Rationale for Deuteration in Modern Drug Science

An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Raloxifene for Advanced Research Applications

In the landscape of pharmaceutical research and development, the strategic incorporation of deuterium, a stable isotope of hydrogen, into a drug molecule—a process known as deuteration—offers significant advantages. The increased mass of deuterium relative to protium (¹H) can alter the physicochemical properties of a molecule, most notably by strengthening carbon-hydrogen bonds. This "Kinetic Isotope Effect" can slow down metabolic pathways involving C-H bond cleavage, potentially improving a drug's pharmacokinetic profile.

More commonly in the bioanalytical sphere, deuterated compounds serve as ideal internal standards for quantitative analysis by mass spectrometry.[1][2] Because a deuterated analog is chemically identical to the analyte, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency.[3][4] This behavior effectively normalizes for variations in sample preparation and instrument response, leading to highly accurate and robust bioanalytical methods.[1] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of deuterated Raloxifene (Raloxifene-d₄), designed for use as a high-purity internal standard in demanding research and clinical settings.

Strategic Approach to the Synthesis of Raloxifene-d₄

The synthesis of Raloxifene involves several established routes, often centering around the construction of the core benzothiophene scaffold followed by a Friedel-Crafts acylation.[5][6][7] For the introduction of a deuterium label, the primary strategic consideration is the position of deuteration. The label must be placed on a metabolically stable position to prevent in-vivo H/D exchange, which would compromise its function as an internal standard. Raloxifene is extensively metabolized via glucuronidation at its two hydroxyl groups and oxidation by Cytochrome P450 enzymes on the aromatic rings.[8][9] The piperidine ring, however, is a relatively stable position.

Therefore, our chosen strategy involves the late-stage introduction of a commercially available deuterated building block, piperidine-d₄, reacting with an advanced intermediate. This approach is efficient as it introduces the isotopic label at the end of the synthetic sequence, maximizing atom economy and avoiding potential loss of the deuterium label in earlier steps.

The overall synthetic pathway is outlined below.

Caption: Synthetic pathway for Raloxifene-d₄.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures for Raloxifene synthesis.[10]

Step 1: Friedel-Crafts Acylation to form Intermediate 8

-

To a stirred solution of 6-Methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophene (135 g, 0.5 mol) in dichloromethane (DCM, 700 mL) at 0-5°C, add a solution of 4-(2-Chloro-ethoxy)-benzoyl chloride (131.4 g, 0.6 mol) in DCM (300 mL) over a period of 45 minutes.

-

After 30 minutes of stirring, add aluminum chloride (100 g, 0.75 mol) portion-wise over 15 minutes, ensuring the temperature remains between 0-5°C.

-

Stir the resulting mixture for 2 hours at 0-5°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a 10% aqueous HCl solution (500 mL) with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 200 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, [4-(2-Chloro-ethoxy)-phenyl]-[6-methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophen-3-yl]-methanone.[10]

Step 2: Nucleophilic Substitution with Piperidine-d₄

-

Under a nitrogen atmosphere, combine the crude intermediate from the previous step (approx. 0.38 mol) with dimethylformamide (DMF, 500 mL).

-

Add Piperidine-d₄ (assuming a deuterated analog is used, molar equivalent to be calculated based on purity) to the mixture at room temperature.

-

Heat the reaction mixture to 80-85°C and stir for 4 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and concentrate under vacuum to remove DMF.

-

Dissolve the residue in ethyl acetate (500 mL) and wash with saturated sodium bicarbonate solution (700 mL) and deionized water (500 mL).

-

Separate the organic layer, dry over sodium sulfate, and concentrate under vacuum to yield the crude deuterated intermediate.[10]

Step 3: Demethylation to Yield Raloxifene-d₄ Hydrochloride

-

Prepare a solution of aluminum chloride (34.7 g, 0.26 mol) in 1,2-dichloroethane (EDC, 200 ml) and cool to 0-5°C.

-

Add ethanethiol (23.8 g, 0.37 mol) to the cooled solution over 15 minutes.

-

After 10 minutes, add a solution of the crude deuterated intermediate from Step 2 (approx. 0.037 mol) in EDC (50 mL) over 20 minutes, maintaining the temperature at 0-5°C.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Cool the reaction to 0-5°C and quench by adding tetrahydrofuran (THF), followed by pouring the mixture into an ice-water solution (800 mL).

-

Add concentrated HCl (40 mL) and stir for 10 hours at room temperature.

-

Collect the resulting precipitate by filtration, wash with water, to obtain the crude Raloxifene-d₄ hydrochloride.[10]

Purification of Crude Raloxifene-d₄

Achieving high chemical and isotopic purity is paramount for an internal standard. The crude product from the synthesis contains the desired deuterated compound, unreacted starting materials, partially deuterated species, and other side products.[11][12] A multi-step purification strategy is therefore essential.

Caption: Workflow for the purification and analysis of Raloxifene-d₄.

Purification Protocol: Recrystallization and HPLC

Step 1: Initial Purification by Recrystallization

-

Dissolve the crude Raloxifene-d₄ hydrochloride (100 g) in methanol containing 3-5% water (v/v) by heating to reflux until a clear solution is obtained.[13] The presence of a small amount of water has been shown to improve crystallization and purity.[13]

-

Add activated carbon (5 g), maintain at reflux for 10 minutes, and then filter the hot solution to remove the carbon.

-

Reduce the volume of the solvent by distillation under vacuum at approximately 50°C.

-

Allow the solution to cool slowly to room temperature, then chill to 0-5°C to induce crystallization.

-

Collect the precipitated solid by filtration, wash with a small amount of cold methanol, and dry under vacuum at 55-60°C.[13]

Step 2: High-Purity Preparative HPLC

For applications requiring the highest purity, a final purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is necessary.

| Parameter | Condition | Rationale |

| Column | C18, 5 µm, 250 x 21.2 mm | Standard reversed-phase chemistry for separating non-polar compounds like Raloxifene.[14] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure the analyte is protonated and sharpens peaks. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Gradient | 30-70% B over 20 minutes | A gradient is used to effectively separate closely eluting impurities.[11] |

| Flow Rate | 20 mL/min | Appropriate for a preparative scale column of this dimension. |

| Detection | UV at 287 nm | Raloxifene has a strong UV absorbance at this wavelength.[14][15] |

| Loading | ~100 mg per injection | Dissolved in a minimal amount of DMSO/Methanol. |

Protocol:

-

Set up the preparative HPLC system according to the parameters in the table above.

-

Dissolve the recrystallized Raloxifene-d₄ HCl in the mobile phase or a compatible solvent.

-

Perform injections and monitor the chromatogram.

-

Collect the fractions corresponding to the main peak of Raloxifene-d₄.

-

Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation followed by lyophilization) to obtain the final high-purity product.

Characterization and Quality Control

Final characterization is a self-validating step to confirm the identity, chemical purity, and isotopic enrichment of the synthesized Raloxifene-d₄.

Structural Confirmation and Chemical Purity

-

¹H-NMR (Proton Nuclear Magnetic Resonance): Confirms the overall structure of the Raloxifene molecule. The key diagnostic is the significant reduction or absence of signals corresponding to the four protons on the piperidine ring, confirming successful deuteration. The integration of any residual proton signals against a non-deuterated proton signal (e.g., an aromatic proton) provides an initial estimate of isotopic enrichment.[16][17]

-

RP-HPLC with UV/MS detection: An analytical scale version of the purification method is used to determine the final chemical purity.[18] Purity should typically exceed 99% for use as an internal standard.[2]

Isotopic Enrichment Analysis

The most critical parameter for a deuterated standard is its isotopic purity. This is best determined using High-Resolution Mass Spectrometry (HR-MS).[19][17]

Protocol:

-

Prepare a dilute solution of the final product in a suitable solvent (e.g., methanol).

-

Infuse the solution directly or via LC into an HR-MS instrument (e.g., Q-TOF or Orbitrap).

-

Acquire a full scan mass spectrum in positive ion mode, focusing on the molecular ion cluster [M+H]⁺.

-

Integrate the peak areas for each isotopologue (d₀, d₁, d₂, d₃, d₄, etc.). The expected [M+H]⁺ for non-deuterated Raloxifene is ~474.2 m/z, so for Raloxifene-d₄ it will be ~478.2 m/z.

Data Interpretation: The isotopic enrichment is calculated from the relative abundance of each isotopologue. A high-quality Raloxifene-d₄ standard will have the d₄ species as the most abundant.[16]

| Isotopologue | Expected [M+H]⁺ (m/z) | Observed Relative Abundance (%) |

| d₀ (unlabeled) | 474.2 | < 0.1 |

| d₁ | 475.2 | 0.2 |

| d₂ | 476.2 | 0.7 |

| d₃ | 477.2 | 2.5 |

| d₄ (target) | 478.2 | 96.5 |

Calculation of Isotopic Purity: Isotopic Purity (%) = [Abundance of d₄ / (Sum of Abundances of all Isotopologues)] x 100 In this example, the isotopic purity is 96.5%, which is generally acceptable for an internal standard, though higher enrichment (≥98%) is often preferred.[2]

Conclusion

This guide provides a robust and scientifically grounded framework for the synthesis and purification of deuterated Raloxifene. By employing a late-stage deuteration strategy, followed by a rigorous multi-step purification and comprehensive analytical characterization, researchers can produce a high-purity Raloxifene-d₄ internal standard. Adherence to these principles of causality in experimental design and self-validation through thorough analysis ensures the generation of a reliable tool essential for accurate and reproducible quantitative bioanalysis in drug development and clinical research.

References

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from aptochem.com[1]

-

New Drug Approvals. (2020, December 4). RALOXIFENE. Retrieved from pharmanugget.com[5]

-

Syngene. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from syngeneintl.com[2]

-

Taylor & Francis Group. (2017, December 12). Synthesis of Raloxifene. In Hazardous Reagent Substitution: A Pharmaceutical Perspective. Retrieved from taylorfrancis.com[6]

-

Ibrahim, B. A., & Akpovwovwo, O. E. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from academia.edu[3]

-

Lin, H. R., et al. (2000). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. Journal of Analytical Toxicology, 24(4), 275–280. Retrieved from pubmed.ncbi.nlm.nih.gov[20]

-

KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from kcasbio.com[4]

-

Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 52, 23-35. Retrieved from pubmed.ncbi.nlm.nih.gov[21]

-

Roy, A., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 15(7), 937-945. Retrieved from pubs.rsc.org[19]

-

Bathini, P. K., et al. (n.d.). AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 515-523. Retrieved from wjpps.com[7]

-

Umareddy, P., & Arava, V. (2017). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 9(10), 106-110. Retrieved from jocpr.com[10]

-

Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from concertpharma.com[16]

-

Roy, A., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. RSC Publishing. Retrieved from pubs.rsc.org[17]

-

Roy, A., et al. (2023). Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. Retrieved from researchgate.net[22]

-

Johnson, T. A., et al. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 5(6), 707–711. Retrieved from ncbi.nlm.nih.gov[23]

-

Google Patents. (n.d.). WO2011132194A1 - Process for the preparation of raloxifene hydrochloride. Retrieved from patents.google.com[13]

-

ResearchGate. (n.d.). Chemical structures of raloxifene hydrochloride and its impurities. Retrieved from researchgate.net[15]

-

Leppänen, J., et al. (2011). Synthesis of three hydroxyraloxifenes as reference compounds in doping analytics. In Recent advances in doping analysis (19). Retrieved from sportunterricht.de[24]

-

Sun, D., et al. (2013). Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. Cancer Prevention Research, 6(7), 719–730. Retrieved from ncbi.nlm.nih.gov[8]

-

BenchChem. (n.d.). Technical Support Center: High-Purity Synthesis of Raloxifene Derivatives. Retrieved from benchchem.com[14]

-

ResearchGate. (n.d.). Deuterium labelling of pharmaceuticals. In red, isotopic enrichment.... Retrieved from researchgate.net[25]

-

Jeffery, E. H., et al. (1998). Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. Journal of Steroid Biochemistry and Molecular Biology, 67(3), 219-228. Retrieved from pubmed.ncbi.nlm.nih.gov[26]

-

Liu, H., et al. (2010). CYP3A4-MEDIATED OXYGENATION VERSUS DEHYDROGENATION OF RALOXIFENE. Drug Metabolism and Disposition, 38(11), 1956–1966. Retrieved from ncbi.nlm.nih.gov[9]

-

Reddy, G. S., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Scientia Pharmaceutica, 80(3), 605–617. Retrieved from researchgate.net[11]

-

Google Patents. (n.d.). WO2009150669A1 - Process for controlling the growth of a raloxifene hydrochloride crystal. Retrieved from patents.google.com[27]

-

Plosker, G. L., & Goa, K. L. (1998). Raloxifene hydrochloride. Drugs & Aging, 12(5), 395-401. Retrieved from pubmed.ncbi.nlm.nih.gov[28]

-

Tornio, A., et al. (2020). Efflux and uptake transport and gut microbial reactivation of raloxifene glucuronides. Basic & Clinical Pharmacology & Toxicology, 127(5), 378–388. Retrieved from ncbi.nlm.nih.gov[29]

-

Szeitz, A., et al. (2008). HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 906-910. Retrieved from pubmed.ncbi.nlm.nih.gov[18]

-

ScienceOpen. (2012, May 22). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Retrieved from scienceopen.com[12]

-

ResearchGate. (n.d.). Chapter 5: Synthesis of Raloxifene. Retrieved from researchgate.net[30]

-

Kastrati, I., et al. (2013). Raloxifene and Desmethylarzoxifene Block Estrogen-Induced Malignant Transformation of Human Breast Epithelial Cells. PLOS ONE, 8(4), e60223. Retrieved from journals.plos.org[31]

-

Trdan, T., et al. (2011). Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay. Journal of Chromatography B, 879(23), 2323-2331. Retrieved from pubmed.ncbi.nlm.nih.gov[32]

-

ResearchGate. (n.d.). Identification of novel raloxifene adducts in CYP3A4. (a) Magnum.... Retrieved from researchgate.net[33]

-

Chen, J., et al. (2010). Determination of raloxifene in urine by liquid chromatography-tandem mass spectrometry for doping. Journal of Analytical Toxicology, 34(3), 163-167. Retrieved from pubmed.ncbi.nlm.nih.gov[34]

Sources

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. texilajournal.com [texilajournal.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. books.rsc.org [books.rsc.org]

- 7. heteroletters.org [heteroletters.org]

- 8. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP3A4-MEDIATED OXYGENATION VERSUS DEHYDROGENATION OF RALOXIFENE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. scienceopen.com [scienceopen.com]

- 13. WO2011132194A1 - Process for the preparation of raloxifene hydrochloride - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. isotope.com [isotope.com]

- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. dshs-koeln.de [dshs-koeln.de]

- 25. researchgate.net [researchgate.net]

- 26. Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. WO2009150669A1 - Process for controlling the growth of a raloxifene hydrochloride crystal - Google Patents [patents.google.com]

- 28. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Efflux and uptake transport and gut microbial reactivation of raloxifene glucuronides - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Raloxifene and Desmethylarzoxifene Block Estrogen-Induced Malignant Transformation of Human Breast Epithelial Cells | PLOS One [journals.plos.org]

- 32. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Determination of raloxifene in urine by liquid chromatography-tandem mass spectrometry for doping - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism and Application of Raloxifene-d4 Hydrochloride as an Internal Standard in Quantitative Mass Spectrometry

Abstract

This technical guide provides an in-depth examination of Raloxifene-d4 hydrochloride's mechanism of action as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. Designed for researchers, analytical scientists, and drug development professionals, this document elucidates the core principles of isotope dilution mass spectrometry (IDMS) and explains the physicochemical basis for the superior performance of deuterated standards. We will explore the causality behind experimental design choices and present a field-proven, step-by-step protocol for the robust quantification of raloxifene in complex biological matrices, such as human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Foundational Principle: Why Internal Standards are Essential

In quantitative analysis, particularly within complex biological matrices like plasma or urine, the journey of an analyte from sample collection to final detection is fraught with potential for variability.[1] Sample preparation steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), can result in incomplete or inconsistent recovery of the analyte.[2] Furthermore, during LC-MS/MS analysis, fluctuations in instrument performance and matrix effects—where co-eluting endogenous components suppress or enhance the analyte's ionization—can significantly impact the accuracy and precision of the measurement.[2]

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest that is added in a known, constant amount to every sample, calibrator, and quality control (QC) sample before processing.[3][4] The fundamental premise is that the IS will experience the same procedural losses and ionization variations as the analyte.[5] Therefore, by measuring the ratio of the analyte's response to the IS's response, rather than the absolute response of the analyte, these variations can be effectively normalized. This ratio is directly proportional to the analyte's concentration, providing a robust and reliable quantification.[5]

The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)

While structural analogs can serve as internal standards, the ideal IS is a stable isotope-labeled version of the analyte itself.[4][5] This forms the basis of isotope dilution, the gold standard for quantitative mass spectrometry.[6] In a SIL-IS, one or more atoms are replaced with their heavier, non-radioactive stable isotopes (e.g., replacing ¹H with ²H/Deuterium, ¹²C with ¹³C, or ¹⁴N with ¹⁵N).[5]

Raloxifene-d4 is the deuterium-labeled analog of Raloxifene.[7] It is chemically identical to the analyte, ensuring that it co-elutes chromatographically and behaves virtually identically during sample extraction and ionization.[6] However, due to the four deuterium atoms, it has a higher mass-to-charge ratio (m/z), allowing it to be distinctly identified and quantified by the mass spectrometer.[8][9] This near-perfect mimicry is the cornerstone of its mechanism, ensuring the most accurate correction for any potential analytical variability.

Logical Principle of Isotope Dilution

The diagram below illustrates the core relationship in isotope dilution mass spectrometry. The constant ratio of analyte to IS corrects for variations, ensuring accurate quantification.

Caption: The logical workflow of isotope dilution mass spectrometry.

Raloxifene-d4 Hydrochloride: An Ideal Internal Standard

Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[10][11] Its accurate quantification in plasma is crucial for pharmacokinetic and bioequivalence studies.[12][13] Raloxifene-d4 hydrochloride is the preferred internal standard for this purpose due to its specific properties.

| Property | Raloxifene | Raloxifene-d4 | Rationale for Efficacy as IS |

| Chemical Formula | C₂₈H₂₇NO₄S | C₂₈H₂₃D₄NO₄S | Identical core structure ensures identical chemical behavior (e.g., solubility, extraction efficiency).[5][14] |

| Molecular Weight | 473.6 g/mol [14] | ~477.6 g/mol [15] | The mass difference (+4 Da) allows for clear differentiation in the mass spectrometer without altering chemical properties.[7] |

| Structure | Phenolic benzothiophene | Deuterium atoms on the piperidinyl ethoxy phenyl group | Co-elution in reverse-phase chromatography and identical ionization efficiency in ESI sources. |

| pKa / Polarity | Essentially identical | Essentially identical | Ensures identical behavior during pH-dependent extraction steps and chromatographic separation. |

The deuterium atoms are placed on a stable part of the molecule, preventing back-exchange with hydrogen atoms from the solvent during sample processing.[8] This stability is critical for maintaining the mass difference and ensuring the integrity of the standard.

Experimental Protocol: Quantification of Raloxifene in Human Plasma via LC-MS/MS

This protocol is a robust, field-proven methodology for the determination of raloxifene in human plasma, adapted from established and validated methods.[12][16] It is designed to be a self-validating system through the inclusion of calibration standards and quality controls.

Materials and Reagents

-

Analytes: Raloxifene hydrochloride certified reference material.

-

Internal Standard: Raloxifene-d4 hydrochloride.[7]

-

Biological Matrix: Blank human plasma (K₂EDTA).

-

Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid (reagent grade), Deionized Water, Ammonia solution.

-

SPE: Solid Phase Extraction cartridges (e.g., Thermo Scientific™ SOLAµ™ SCX).[12]

Preparation of Standards

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Raloxifene and Raloxifene-d4 in methanol.

-

Working Standard Solutions: Serially dilute the Raloxifene stock solution with 50:50 Methanol:Water to create calibration standards (e.g., ranging from 0.02 to 2 ng/mL).[12]

-

Working Internal Standard Solution (20 ng/mL): Dilute the Raloxifene-d4 stock solution to a fixed concentration in Methanol.

Sample Preparation (Solid-Phase Extraction)

-

Sample Aliquoting: Pipette 200 µL of each sample (calibrator, QC, or unknown) into a 96-well plate.

-

Protein Precipitation & IS Spiking: Add 400 µL of the working Internal Standard solution (Raloxifene-d4 in Methanol) to each well. This step simultaneously precipitates proteins and adds the IS.

-

Vortex & Centrifuge: Vortex the plate for 2 minutes, then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

SPE Loading: Transfer the supernatant to a pre-conditioned SCX SPE plate.

-

Washing: Wash the SPE plate with an appropriate solvent (e.g., 2% formic acid in water, followed by methanol) to remove interferences.

-

Elution: Elute the analyte and IS from the SPE plate with a small volume (e.g., 100 µL) of 5% ammonia in methanol.[16]

-

Dilution: Dilute the eluate with an equal volume of water prior to injection.

LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| LC Column | Hypersil GOLD PFP (or equivalent C18) | Provides good separation of raloxifene from matrix components.[12] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes positive ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |

| Gradient | 20% to 80% B over 6 min | Ensures sharp peak shape and separation from metabolites.[16] |

| Flow Rate | 0.5 mL/min | Typical flow rate for analytical HPLC. |

| Injection Volume | 10 µL | |

| Ionization Source | Heated Electrospray (HESI), Positive Mode | ESI is effective for moderately polar molecules like raloxifene. |

| Scan Type | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity by monitoring specific precursor-product ion transitions. |

| SRM Transition (Raloxifene) | m/z 474.2 → 112.1 [12][16] | The precursor is the protonated molecule [M+H]⁺. The product ion is a stable, characteristic fragment. |

| SRM Transition (Raloxifene-d4) | m/z 478.2 → 116.1 [12][16] | The +4 Da shift is observed in both the precursor and the fragment ion, confirming the label's stability. |

Bioanalytical Workflow Diagram

The following diagram outlines the complete workflow from sample receipt to data generation.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Data Analysis and Method Validation

The concentration of raloxifene in the unknown samples is determined by calculating the peak area ratio (Raloxifene / Raloxifene-d4) and interpolating this value from a linear calibration curve generated from the calibrator samples.

According to regulatory guidance from agencies like the FDA, bioanalytical methods must be rigorously validated to ensure their reliability.[2][17] The use of a deuterated internal standard like Raloxifene-d4 demonstrably improves key validation parameters.

| Validation Parameter | Typical Acceptance Criteria (FDA)[17] | How Raloxifene-d4 Ensures Compliance |

| Linearity (r²) | >0.99 | The consistent analyte/IS ratio across the concentration range ensures a strong linear correlation.[5] |

| Accuracy | Within ±15% of nominal (±20% at LLOQ) | By correcting for recovery and matrix effects, the IS ensures the measured concentration is close to the true value.[12] |

| Precision (%CV) | ≤15% (≤20% at LLOQ) | The IS minimizes variability from sample to sample, leading to highly reproducible results.[12] |

| Recovery | Not required to be 100%, but must be consistent | Raloxifene-d4's identical chemical nature ensures its recovery closely tracks that of the analyte, correcting for any inconsistencies.[2] |

| Matrix Effect | Should be minimized and consistent | The IS co-elutes with the analyte and is subject to the same ionization suppression or enhancement, effectively canceling out the effect in the final ratio.[2] |

Conclusion

The mechanism of action of Raloxifene-d4 hydrochloride as an internal standard is rooted in the principles of isotope dilution mass spectrometry. Its chemical and physical identity with the native analyte, differentiated only by a stable increase in mass, allows it to act as a near-perfect mimic throughout the entire analytical process. This ensures unparalleled correction for procedural variability, including sample loss during extraction and matrix-induced ionization effects. By enabling highly accurate and precise quantification, Raloxifene-d4 serves as an indispensable tool in clinical and non-clinical studies, upholding the rigorous standards of bioanalytical method validation required for drug development and therapeutic monitoring.

References

-

Thermo Fisher Scientific. (n.d.). LC-MS/MS method for the determination of raloxifene and its glucuronide metabolites from human plasma using SPE micro elution for rapid, high-throughput sample processing. LabRulez LCMS. [Link]

-

U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. [Link]

-

Wang, Z., et al. (2013). Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. Analytical Biochemistry, 441(2), 129-135. [Link]

-

MaqsAnalytics. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]

-

Iyakwesimi, R. A., et al. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 447-457. [Link]

-

Gleason, P. M., & Hamper, B. C. (2018). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. UMSL Undergraduate Works. [Link]

-

Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

-

American Laboratory. (2015). Analysis of Opioids Using Isotope Dilution With GC/MS/MS. [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

-

Reddy, Y. R., & Kumar, K. K. (2024). Bioanalytical Method Development and Validation for the Estimation of Raloxifene Hydrochloride in Human Plasma by RP-HPLC Method. Journal of Chemical Health Risks, 14(3). [Link]

-

Trontelj, J., et al. (2007). Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma. Journal of Chromatography B, 855(2), 234-241. [Link]

-

Zhang, Y., et al. (2012). Determination of raloxifene in human plasma using liquid chromatography-tandem mass spectrometry and its application in bioequivalence study. Journal of Central South University. Medical sciences, 37(8), 816-22. [Link]

-

An, K. C. (2023). Raloxifene. StatPearls [Internet]. [Link]

-

Goldstein, S. R. (1998). Clinical effects of raloxifene hydrochloride in women. Annals of Internal Medicine, 128(12 Pt 1), 1043-1048. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5035, Raloxifene. [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. fda.gov [fda.gov]

- 3. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. texilajournal.com [texilajournal.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanlaboratory.com [americanlaboratory.com]

- 10. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Clinical effects of raloxifene hydrochloride in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. sussex-research.com [sussex-research.com]

- 16. lcms.labrulez.com [lcms.labrulez.com]

- 17. fda.gov [fda.gov]

A Technical Guide to the Physical Characteristics of Raloxifene-d4 Hydrochloride Powder

Abstract

This technical guide provides an in-depth analysis of the essential physical characteristics of Raloxifene-d4 hydrochloride, a stable isotope-labeled version of Raloxifene hydrochloride. As a critical internal standard for quantitative bioanalytical assays and a reference material in pharmaceutical development, a thorough understanding of its solid-state properties is paramount for ensuring accuracy, reproducibility, and regulatory compliance.[1] This document details the core physicochemical properties, including appearance, solubility, and thermal behavior, and outlines the definitive analytical methodologies required for their characterization. We present field-proven, step-by-step protocols for techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), X-Ray Powder Diffraction (XRPD), Dynamic Vapor Sorption (DVS), and Scanning Electron Microscopy (SEM). The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for the comprehensive evaluation of this important pharmaceutical compound.

Introduction and Core Identity

Raloxifene is a selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women.[2] Raloxifene-d4 hydrochloride is its deuterated analogue, where four hydrogen atoms have been replaced with deuterium. This isotopic substitution renders the molecule heavier, allowing it to be distinguished from the non-labeled drug by mass spectrometry, making it an ideal internal standard for pharmacokinetic and metabolic studies.[1]

While the chemical reactivity of Raloxifene-d4 hydrochloride is nearly identical to its non-deuterated counterpart, its physical properties must be independently verified. Characteristics such as crystallinity, hygroscopicity, thermal stability, and particle morphology can significantly impact the material's handling, stability, dissolution, and, ultimately, its performance as a reference standard.[3][4] This guide serves as a comprehensive resource for the analytical workflows required to fully characterize this powder.

Chemical and Physical Identity

The fundamental properties of Raloxifene-d4 hydrochloride are summarized below. These identifiers are critical for material sourcing, documentation, and regulatory submissions.

| Property | Value | Source(s) |

| Chemical Name | [6-Hydroxy-2-(4-hydroxyphenyl)-benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone-d4 Hydrochloride | [5][6] |

| CAS Number | 1188263-47-9 | [1][5] |

| Molecular Formula | C₂₈H₂₄D₄ClNO₄S | [5][6][7] |

| Molecular Weight | 514.07 g/mol | [6][7] |

| Appearance | Off-white to pale yellow solid/powder | [5][6][8] |

| Form | Crystalline solid | [9] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or reference standard is a critical parameter influencing its formulation and bioanalytical sample preparation. The non-deuterated form, Raloxifene hydrochloride, is described as very slightly soluble in water and slightly soluble in ethanol.[2][8] Data for the deuterated form indicates a similar profile.

-

Water: Slightly soluble[5]

-

Methanol: Slightly soluble[5]

-

DMSO: 15 mg/mL (for non-deuterated form)[9]

-

DMF: 10 mg/mL (for non-deuterated form)[9]

A product monograph for the non-deuterated form provides detailed pH-dependent aqueous solubility, which is expected to be comparable for the deuterated analogue.[8]

Thermal Analysis: Probing Stability and Phase Behavior

Thermal analysis techniques are indispensable for determining the stability of a compound under heat and for identifying its unique thermal fingerprint, such as its melting point and phase transitions.[10]

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the gold standard for identifying the melting point, glass transitions (for amorphous materials), and polymorphic transitions of a pharmaceutical solid.[11][12] It measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[13][14] An endothermic event, like melting, appears as a peak, providing a precise temperature of transition. This is crucial for identity confirmation and purity assessment, as impurities typically depress and broaden the melting endotherm.[11]

Expected Results: For Raloxifene-d4 hydrochloride, a sharp endothermic peak is expected, corresponding to its melting point. A supplier reports a melting point in the range of 258-260°C .[5]

-

Objective: To determine the melting point and assess the thermal transition profile of Raloxifene-d4 hydrochloride powder.

-

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

-

Sample Preparation: Accurately weigh 2-5 mg of the powder into a non-hermetic aluminum pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

-

Experimental Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min. This inert atmosphere prevents oxidative degradation during heating.[15]

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp at a rate of 10°C/min to 300°C. A 10°C/min rate is standard for pharmaceutical screening, balancing resolution and analysis time.[16]

-

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm.

Caption: Workflow for DSC analysis of Raloxifene-d4 HCl.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in a sample's mass as a function of temperature.[17] It is highly effective for quantifying residual solvents, water content (desolvation), and determining the decomposition temperature.[15][18] A stable compound will show a flat baseline until its decomposition temperature, where a sharp drop in mass occurs. Earlier mass loss events typically correspond to the loss of volatile components. This data is vital for establishing drying procedures and defining the upper temperature limit for handling and storage.

-

Objective: To evaluate the thermal stability and determine the decomposition temperature of Raloxifene-d4 hydrochloride.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the powder into a ceramic or platinum TGA pan.

-

Experimental Parameters:

-

Purge Gas: High-purity nitrogen at 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp at 10°C/min to 500°C.

-

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of any significant mass loss events, which indicates decomposition.

Solid-State Characterization: Crystallinity and Form

The solid-state form of a pharmaceutical compound dictates many of its critical properties. It is essential to confirm whether the material is crystalline or amorphous and to identify its specific crystalline form (polymorph).[4]

X-Ray Powder Diffraction (XRPD)

Expertise & Causality: XRPD is the most powerful technique for identifying the long-range molecular order characteristic of crystalline materials.[19][20] When a beam of X-rays interacts with a crystalline sample, it diffracts at specific angles determined by the arrangement of atoms in the crystal lattice. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline form.[19] In contrast, an amorphous material lacks this long-range order and produces only a broad, diffuse halo.[19] Therefore, XRPD is the definitive method for confirming crystallinity and identifying the polymorphic form of Raloxifene-d4 hydrochloride.

-

Objective: To determine the crystallinity and obtain the characteristic diffraction pattern of Raloxifene-d4 hydrochloride powder.

-

Instrumentation: A modern powder X-ray diffractometer (e.g., Bruker D8 Advance, Malvern Panalytical Empyrean) equipped with a Cu Kα X-ray source.[19]

-

Sample Preparation: Gently pack approximately 50-100 mg of the powder into a sample holder. Ensure the surface is flat and level with the holder's rim to prevent geometric errors. Minimal sample preparation is a key advantage of this non-destructive technique.[21][22]

-

Experimental Parameters:

-

X-ray Source: Cu Kα, λ = 1.5406 Å.

-

Scan Range: 3° to 40° in 2θ.

-

Step Size: 0.02° in 2θ.

-

Scan Speed (Time per step): 0.5-1.0 seconds.

-

-

Data Analysis: Analyze the diffractogram for the presence of sharp, well-defined peaks, which confirm a crystalline structure. The positions (2θ) and relative intensities of these peaks constitute the material's reference pattern.

Caption: Workflow for XRPD analysis of Raloxifene-d4 HCl.

Hygroscopicity Assessment

Hygroscopicity is the tendency of a solid material to take up moisture from the atmosphere. This property is critical, as moisture uptake can induce physical changes (e.g., deliquescence, polymorphic transformation) or chemical degradation, affecting the material's stability and shelf-life.

Dynamic Vapor Sorption (DVS)

Expertise & Causality: DVS is a gravimetric technique designed specifically to measure the interaction between a sample and a vapor, typically water, at controlled temperature and relative humidity (RH).[23][24] By precisely measuring the change in mass as RH is varied, a moisture sorption-desorption isotherm is generated. The shape of this isotherm and the magnitude of mass gain provide quantitative data on the material's hygroscopicity.[25] A reversible isotherm with low moisture uptake is characteristic of a stable, non-hygroscopic crystalline material.[23] Hysteresis (where the desorption curve does not follow the sorption curve) can indicate more complex interactions, such as the formation of a hydrate.[25]

-

Objective: To quantify the hygroscopicity of Raloxifene-d4 hydrochloride.

-

Instrumentation: A Dynamic Vapor Sorption analyzer.

-

Sample Preparation: Place 10-20 mg of the powder onto the DVS sample pan.

-

Experimental Parameters:

-

Temperature: 25°C.

-

Carrier Gas: Nitrogen.

-

RH Program:

-

Dry the sample at 0% RH until a stable mass is achieved.

-

Increase RH in steps of 10% from 0% to 90%.

-

Decrease RH in steps of 10% from 90% back to 0%.

-

-

Equilibrium Criterion: dm/dt ≤ 0.002% per minute. This ensures that the system waits at each RH step until the sample mass has fully equilibrated.

-

-

Data Analysis: Plot the percentage change in mass against the target RH to generate the sorption-desorption isotherm. Classify the material's hygroscopicity based on the percentage of moisture uptake at a defined RH (e.g., 80% RH).

Particle Morphology Analysis

The physical form of individual particles—their size, shape, and surface texture—collectively influences the bulk properties of a powder, such as its flowability, density, and dissolution rate.[26][27]

Scanning Electron Microscopy (SEM)

Expertise & Causality: SEM provides high-resolution, high-magnification images of a sample's surface.[28][29] It uses a focused beam of electrons to scan the surface, and the signals produced reveal detailed information about the sample's topography and morphology.[30] Unlike optical microscopy, SEM offers a much greater depth of field and higher resolution, making it possible to visualize fine surface details, particle shapes (e.g., needles, plates, irregular), and the state of agglomeration.[31] This visual information is invaluable for understanding manufacturing challenges and for correlating physical form with bulk behavior.

-

Objective: To visualize the particle size, shape, and surface morphology of Raloxifene-d4 hydrochloride powder.

-

Instrumentation: A Scanning Electron Microscope.

-

Sample Preparation:

-

Mount a small, representative amount of the powder onto an aluminum SEM stub using double-sided carbon adhesive tape.

-

Remove excess loose powder with a gentle jet of nitrogen.

-

Sputter-coat the sample with a thin (5-10 nm) layer of a conductive metal, such as gold or palladium. This coating is critical for non-conductive samples to prevent the accumulation of static charge from the electron beam, which would cause image distortion.[30]

-

-

Imaging Parameters:

-

Accelerating Voltage: 5-15 kV.

-

Working Distance: 10-15 mm.

-

Magnification: Acquire images at various magnifications (e.g., 500x, 2,000x, 10,000x) to capture both an overview of the particles and fine surface details.

-

-

Data Analysis: Qualitatively describe the particle morphology, noting features such as shape, surface roughness, and degree of aggregation. If required, image analysis software can be used to perform quantitative measurements of particle size distribution.[32]

Summary and Conclusion

The comprehensive physical characterization of Raloxifene-d4 hydrochloride powder is a prerequisite for its reliable use in pharmaceutical research and development. This guide has detailed the foundational properties and the advanced analytical techniques necessary for a robust evaluation. A combination of thermal analysis (DSC, TGA), solid-state analysis (XRPD), hygroscopicity assessment (DVS), and morphological imaging (SEM) provides a complete picture of the material's properties. Adherence to these scientifically-grounded protocols ensures the generation of high-quality, trustworthy data, supporting formulation development, quality control, and the validation of bioanalytical methods.

References

-

Wikipedia. Raloxifene. [Link]

-

DANNALAB. XRPD — X-Ray Powder Diffraction | Educational Resource & Guide. [Link]

-

TA Instruments. Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. [Link]

-

Improved Pharma. X-ray Powder Diffraction (XRPD). [Link]

-

PreScouter. Powder Characterization: Techniques, Applications, and Importance. [Link]

-

Intertek. GMP X-Ray Powder Diffraction Pharmaceutical Analysis. [Link]

-

Surface Measurement Systems. Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. [Link]

-

Houston Electron Microscopy. Particle Analysis Using SEM and EDS. [Link]

-

Nanoscience Instruments. Particle Analysis Techniques: What Makes SEM Unique. [Link]

-

Pharmaceutical Technology. The Power Of X-Ray Analysis. [Link]

-

Particle Characterisation Laboratories. The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. [Link]

-

NSL Analytical. An Overview of Powder Characterization. [Link]

-

ProUmid. Dynamic Vapor Sorption (DVS) Analysis. [Link]

-

JAMP Pharma Corporation. PRODUCT MONOGRAPH PrJAMP Raloxifene. [Link]

-

Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

-

SK pharmteco. Dynamic Vapor Sorption. [Link]

-

Nanoscience Instruments. 5 Benefits of Scanning Electron Microscopy for Particle Analysis. [Link]

-

IMR Test Labs. Powder Characterization Analysis. [Link]

-

Particle Analytical. Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. [Link]

-

Veeprho. Thermogravimetric Analysis in Pharmaceuticals. [Link]

-

Rocky Mountain Labs. SEM Analysis for Particle Analysis. [Link]

-

Gateway Analytical. Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

-

ASTM International. Powder Characterization Techniques. [Link]

-

PharmaGuru. Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies. [Link]

-

NETZSCH Group. Reliable Characterization of Pharmaceuticals Using Thermal Analysis. [Link]

-

MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]

-

American Pharmaceutical Review. Thermogravimetric Analyzer for Pharmaceutical Materials. [Link]

-

American Pharmaceutical Review. Differential Scanning Calorimeters (DSC). [Link]

-

go.drugbank.com. Raloxifene Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

PubChem. Raloxifene Hydrochloride. [Link]

-

News-Medical.net. Differential Scanning Calorimetry of Pharmaceuticals. [Link]

-

Veeprho. Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

-

Pharmaffiliates. CAS No : 1188263-47-9| Chemical Name : Raloxifene-d4 Hydrochloride. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Raloxifene - Wikipedia [en.wikipedia.org]

- 3. imrtest.com [imrtest.com]

- 4. particle.dk [particle.dk]

- 5. 1188263-47-9 CAS MSDS (RALOXIFENE-D4, HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scbt.com [scbt.com]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. caymanchem.com [caymanchem.com]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. quercus.be [quercus.be]

- 12. news-medical.net [news-medical.net]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. veeprho.com [veeprho.com]

- 15. aurigaresearch.com [aurigaresearch.com]

- 16. mdpi.com [mdpi.com]

- 17. pharmaguru.co [pharmaguru.co]

- 18. veeprho.com [veeprho.com]

- 19. improvedpharma.com [improvedpharma.com]

- 20. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 21. XRPD â X-Ray Powder Diffraction | Educational Resource & Guide [xrpd.eu]

- 22. pharmtech.com [pharmtech.com]

- 23. tainstruments.com [tainstruments.com]

- 24. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 25. skpharmteco.com [skpharmteco.com]

- 26. measurlabs.com [measurlabs.com]

- 27. omicsonline.org [omicsonline.org]

- 28. Scanning Electron Microscopy - Particle Analysis [houstonem.com]

- 29. nanoscience.com [nanoscience.com]

- 30. JEOL USA blog | How to Carry Out Particle Analysis with Benchtop [jeolusa.com]

- 31. nanoscience.com [nanoscience.com]

- 32. rockymountainlabs.com [rockymountainlabs.com]

An In-depth Technical Guide to the Solubility of Raloxifene-d4 Hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Raloxifene-d4 hydrochloride, a critical isotopically labeled compound used in pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of solubility, presents empirical data, and outlines robust experimental protocols for its determination.

Introduction: The Significance of Raloxifene-d4 Hydrochloride and Its Solubility

Raloxifene is a selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk individuals.[1] It exhibits estrogen-like effects on bone and lipid metabolism while acting as an estrogen antagonist in breast and uterine tissues.[2][3] In research and development, particularly in pharmacokinetic (PK) and metabolism studies, stable isotope-labeled internal standards are indispensable for accurate quantification by mass spectrometry. Raloxifene-d4 hydrochloride, the deuterated analog of Raloxifene hydrochloride, serves this vital role.[4][5]

The solubility of any active pharmaceutical ingredient (API) or its analytical standard is a fundamental physicochemical property that governs its behavior in both in vitro and in vivo systems.[6] Poor aqueous solubility can lead to challenges in formulation, unreliable results in biological assays, and limited oral bioavailability.[7][8] Therefore, a thorough understanding of the solubility of Raloxifene-d4 hydrochloride in various organic solvents is paramount for:

-

Preparation of Stock Solutions: Ensuring complete dissolution for accurate concentration in analytical standards and for use in cellular or biochemical assays.

-

Preformulation Studies: Providing foundational data for the development of potential dosage forms.

-

Analytical Method Development: Selecting appropriate solvents for chromatographic analysis and sample extraction.

It is important to note that the inclusion of four deuterium atoms results in a negligible change in the overall molecular properties that dictate solubility. Therefore, the extensive solubility data available for the non-labeled Raloxifene hydrochloride serves as a highly accurate and reliable proxy for its deuterated counterpart.

Physicochemical Profile

A solid understanding of the compound's basic properties is the foundation for interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Name | [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy-d4]phenyl]methanone, monohydrochloride | [4][9] |

| Molecular Formula | C₂₈H₂₄D₄ClNO₄S | [9] |

| Molecular Weight | 514.07 g/mol | [9] |

| CAS Number | 1188263-47-9 | [4] |

| Appearance | Off-white to pale-yellow solid | [1] |

| Purity (Deuterated) | ≥99% deuterated forms (d₁-d₄) | [5] |

| Non-Deuterated MW | 510.05 g/mol | [2][3] |

| UV/Vis (in Methanol) | λmax: 286 nm |

Core Principles: Thermodynamic vs. Kinetic Solubility

The term "solubility" can refer to two distinct measurements, and understanding the difference is crucial for experimental design and data interpretation.[10][11]

-

Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[7][12] It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate, often for 24 hours or more, ensuring that the dissolved solute is in equilibrium with the undissolved solid phase.[13] This value is critical for biopharmaceutical classification and formulation development.[11]

-

Kinetic Solubility: This is a high-throughput measurement often used in early drug discovery.[14] It measures the concentration at which a compound, rapidly dissolved from a concentrated DMSO stock solution, begins to precipitate when diluted into an aqueous buffer.[15][16] This value is influenced by the initial solvent (DMSO) and the rate of precipitation, and it is typically higher than the thermodynamic solubility. It provides a rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions, which is relevant for in vitro assays.[17]

The dissolution of Raloxifene has been shown to be an endothermic, spontaneous, and entropy-driven process in all solvents studied, indicating that solubility increases with temperature.[18]

Solubility Profile of Raloxifene Hydrochloride in Common Organic Solvents

The following table summarizes the solubility of Raloxifene hydrochloride in a range of organic solvents. This data, derived from authoritative studies and supplier technical sheets, provides a robust guide for preparing solutions of Raloxifene-d4 hydrochloride.

| Solvent | Molar Mass ( g/mol ) | Density (g/mL, 25°C) | Solubility (mg/mL) | Mole Fraction (x10⁻²) | Temperature (°C) | Source |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | ~15 | 5.02 | 50 | [2][18] |

| Dimethyl Formamide (DMF) | 73.09 | 0.94 | ~10 | - | Ambient | [2] |

| Polyethylene Glycol 400 (PEG-400) | ~400 | 1.13 | ~3.0 | 0.59 | 50 | [18] |